(4-Methoxyphenyl)hydrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)hydrazine can be synthesized through the reduction of 4-methoxy-nitrobenzene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. Another common method involves the diazotization of p-anisidine followed by reduction with stannous chloride in hydrochloric acid .
Industrial Production Methods: Industrial production typically follows the diazotization route due to its efficiency and scalability. The process involves:
- Diazotization: p-Anisidine is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
- Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield this compound .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form hydrazones.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and stannous chloride are frequently used.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic aromatic substitution
Scientific Research Applications
(4-Methoxyphenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in organic molecules. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The methoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylphenylhydrazine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
4-Chlorophenylhydrazine: Contains a chlorine atom, which significantly alters its reactivity and applications.
Uniqueness: (4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stabilizes reaction intermediates. This makes it particularly useful in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(4-methoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRSIFAEUCUJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188269 | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3471-32-7 | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3471-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxyphenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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